molecular formula C10H9ClO2 B2580056 6-chloro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde CAS No. 82060-87-5

6-chloro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde

Cat. No. B2580056
CAS RN: 82060-87-5
M. Wt: 196.63
InChI Key: PJMALWGVGWOUMI-UHFFFAOYSA-N
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Description

“6-chloro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde” is a chemical compound . It has a molecular weight of 196.63 . The IUPAC name for this compound is 6-chlorochromane-8-carbaldehyde .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9ClO2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h4-6H,1-3H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 83-86 degrees Celsius .

Scientific Research Applications

Synthesis of Chromone-Linked Compounds

One study demonstrates the synthesis of chromone-linked naphthopyrans through a one-pot, three-component reaction involving 6-substituted chromone-3-carbaldehydes. This method produces 3,3-dimethyl-11-(4-oxo-4H-1-benzopyran-3-yl)-1,2,3,4-tetrahydronaphtho[2,1-b]-1-benzopyran-11H-1-ones under specific conditions, showcasing the versatility of chromone derivatives in synthesizing complex heterocyclic compounds (Panja, Maiti, & Bandyopadhyay, 2009).

Vilsmeier Reaction in Synthesis

Another study highlights the use of the Vilsmeier reaction for synthesizing 3-substituted benzopyrano[4,3-b]pyridin-5-ones from 4-chlorocoumarin-3-carbaldehyde. This research demonstrates the potential of utilizing Vilsmeier conditions to achieve unusual pyridine ring closures, indicating the compound's utility in creating diverse heterocyclic structures (Heber, Ivanov, & Karagiosov, 1995).

Heterocyclic Chalcones and Dipyrazolopyridines Synthesis

Research into the synthesis of novel heterocyclic compounds utilized 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes derived via Vilsmeier–Haack reaction. This study showcases the compound's role in producing chalcone analogues and dipyrazolopyridines, contributing to the development of new chemical entities with potential application in various fields (Quiroga et al., 2010).

Investigation of Phototransformation Mechanisms

A study on the phototransformation of 3-alkoxy-6-chloro-2-(2′-furyl)-4-oxo-4H-1-benzopyrans reveals intricate reaction pathways leading to complex products. This research provides insights into the photophysics and photochemistry of benzopyran derivatives, contributing to a deeper understanding of their behavior under light exposure (Gupta et al., 1995).

Electrohydrodimerization Studies

An electrochemical study investigates the reduction of β-chlorovinylaldehydes, including 4-chloro-3-formyl-2H(1)-benzopyran, highlighting its potential for electrohydrodimerization. This research opens avenues for utilizing electrochemical reactions in synthesizing dimeric compounds from benzopyran derivatives, offering a novel approach to chemical synthesis (Saiganesh, Balasubramanian, & Venkatachalam, 1989).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-chloro-3,4-dihydro-2H-chromene-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMALWGVGWOUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)Cl)C=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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